6-Hydroxyuridine-5'-phosphate

Enzyme inhibition ODCase Transition-state analog

6-Hydroxyuridine-5'-phosphate (CAS 29741-00-2), synonymously known as 1-(5'-phospho-β-D-ribofuranosyl)barbituric acid or BMP, is a modified pyrimidine ribonucleoside monophosphate (molecular formula C₉H₁₃N₂O₁₀P; molecular weight 340.18 g/mol). It features a hydroxyl substitution at the C6 position of the uracil base and is classified as an RNA-linking nucleotide derivative in the Protein Data Bank under the three-letter code BMP.

Molecular Formula C9H13N2O10P
Molecular Weight 340.18 g/mol
CAS No. 29741-00-2
Cat. No. B1199141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyuridine-5'-phosphate
CAS29741-00-2
Synonyms1-(5'-phospho-beta-D-ribofuranosyl)barbituric acid
barbituric acid ribonucleoside 5'-phosphate
phosphoribofuranosylbarbituric acid
PRFB acid
Molecular FormulaC9H13N2O10P
Molecular Weight340.18 g/mol
Structural Identifiers
SMILESC1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)O
InChIInChI=1S/C9H13N2O10P/c12-4-1-5(13)11(9(16)10-4)8-7(15)6(14)3(21-8)2-20-22(17,18)19/h1,3,6-8,13-15H,2H2,(H,10,12,16)(H2,17,18,19)/t3-,6-,7+,8+/m0/s1
InChIKeyUDOBICLZEKUKCV-YHSFNTFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Technical Primer: 6-Hydroxyuridine-5'-phosphate (BMP) — A Potent ODCase Probe


6-Hydroxyuridine-5'-phosphate (CAS 29741-00-2), synonymously known as 1-(5'-phospho-β-D-ribofuranosyl)barbituric acid or BMP, is a modified pyrimidine ribonucleoside monophosphate (molecular formula C₉H₁₃N₂O₁₀P; molecular weight 340.18 g/mol) . It features a hydroxyl substitution at the C6 position of the uracil base and is classified as an RNA-linking nucleotide derivative in the Protein Data Bank under the three-letter code BMP [1]. Its canonical biological role is as a potent, competitive inhibitor and proposed transition-state analog of orotidine 5'-monophosphate decarboxylase (ODCase; EC 4.1.1.23), the enzyme that catalyzes the final step of de novo pyrimidine biosynthesis [2].

Why In-Class Uridine Analogs Cannot Substitute for 6-Hydroxyuridine-5'-phosphate


Despite a shared pyrimidine nucleotide scaffold, 6-hydroxyuridine-5'-phosphate (BMP) cannot be functionally interchanged with close structural analogs such as uridine 5'-monophosphate (UMP), 6-azauridine 5'-phosphate, or xanthosine 5'-phosphate in ODCase-targeted studies. The C6 hydroxyl moiety enables BMP to act as a sub-picomolar transition-state analog inhibitor (Ki ≈ 8 pM for wild-type yeast ODCase), which is approximately 11.5 million-fold more potent than the product UMP (Ki = 92 µM) [1]. Even other potent 6-substituted inhibitors fail to replicate BMP's binding mode: 6-thiocarboxamidouridine 5'-phosphate exhibits a ~440-fold weaker Ki (3.5 nM) [2], while 6-azauridine 5'-phosphate shows a 4,500-fold weaker Ki (36 nM) [1]. Additionally, BMP uniquely induces a complete active-site loop closure that is not observed with XMP or CMP, making its conformational fingerprint non-interchangeable in structural biology applications [3]. These quantitative disparities demonstrate that generic substitution of a 'uridine phosphate derivative' introduces errors of several orders of magnitude in both biochemical potency and structural response.

Quantitative Differentiation Evidence: 6-Hydroxyuridine-5'-phosphate vs. ODCase Inhibitor Comparators


Ki Comparison: BMP Is 11.5-Million-Fold More Potent Than Product UMP Against Wild-Type Yeast ODCase

Against wild-type Saccharomyces cerevisiae ODCase (EC 4.1.1.23), 6-hydroxyuridine-5'-phosphate (BMP) exhibits a Ki of 0.000000008 mM (8 pM), compared to a Ki of 0.092 mM (92 µM) for the product uridine 5'-monophosphate (UMP) [1]. This represents an ~11.5-million-fold difference in binding affinity. For benchmarking against other inhibitory ligands: 6-azauridine 5'-phosphate shows a Ki of 0.000036 mM (36 nM), a 4,500-fold higher Ki than BMP; xanthosine 5'-phosphate shows a Ki of 0.00041 mM (410 nM), 51,250-fold higher than BMP [1].

Enzyme inhibition ODCase Transition-state analog Pyrimidine biosynthesis

BMP Ki Sensitivity to Active-Site Mutation K59A: A 11,750-Fold Weakening Reveals Unique Binding Determinants

In the K59A active-site mutant of S. cerevisiae ODCase, the Ki of BMP increases from 0.000000008 mM (8 pM) to 0.000094 mM (94 nM), a 11,750-fold weakening [1]. By comparison, 6-azauridine 5'-phosphate shows a Ki shift from 0.000036 mM (36 nM, wild-type) to 0.000029 mM (29 nM, Q215A), a negligible 1.2-fold change, while xanthosine 5'-phosphate shifts from 0.00041 mM (410 nM, wild-type) to 0.00046 mM (460 nM, Q215A), a 1.1-fold change [1]. The pronounced sensitivity of BMP's Ki to the K59A mutation — versus the near-indifference of 6-azauridine and xanthosine 5'-phosphate — indicates that BMP engages a distinct electrostatic network within the ODCase active site that is not utilized by other inhibitors [2].

Mutagenesis Structure-activity relationship ODCase active site Binding free energy

Crystal Structure Evidence: BMP Induces Complete Active-Site Loop Closure, Distinct from XMP and CMP Binding Modes

The crystal structure of the S. cerevisiae ODCase–BMP complex (PDB: 1DQX; resolution 2.4 Å) reveals that BMP binding triggers protein loop movements that envelop the ligand almost completely, forming four hydrogen bonds between the phosphoryl group and active-site residues Tyr-217 and Arg-235 [1]. By contrast, crystal structures of ODCase complexes with xanthosine 5'-phosphate (XMP) and cytidine 5'-phosphate (CMP) at 2.0–2.3 Å resolution reveal an alternate binding mode where the active-site loop remains open, failing to achieve the fully sequestered conformation observed with BMP [2]. Additionally, when Tyr-217 and Arg-235 are individually mutated to alanine, kcat/Km for the natural substrate OMP is reduced by factors of 3,000- and 7,300-fold respectively; the Y217A/R235A double mutant reduces activity by >10^7-fold, confirming that the interactions uniquely visualized in the BMP-bound structure are catalytically essential [1].

X-ray crystallography Conformational change ODCase Structure-based drug design

Phosphoribosyl Contribution: BMP's 5'-Phosphate Accounts for ~10 kcal/mol of Binding Free Energy Relative to the Nucleoside Analog

Comparison of the Ki of BMP (8 pM) with that of its corresponding ribonucleoside 6-hydroxyuridine (BMP lacking the 5'-phosphate, Ki = 1.2 µM, 150,000-fold weaker) reveals that the 5'-phosphoryl group contributes approximately 10 kcal/mol of binding free energy to transition-state stabilization [1]. This is consistent with the observation that kcat/Km for the natural substrate OMP (6.3 × 10^7 M⁻¹s⁻¹) exceeds that of orotic acid (the substrate without the 5'-phosphoribosyl group, kcat/Km < 2.5 × 10⁻⁵ M⁻¹s⁻¹) by more than 12 orders of magnitude, and that 1 M inorganic phosphate cannot rescue activity toward orotate [2]. The Ki of ribose 5'-phosphate alone is 8.1 × 10⁻⁵ M (81 µM), indicating that the effective concentration of the 5'-phosphoribosyl group in stabilizing the transition state is >2 × 10⁸ M — one of the largest connectivity effects reported for any enzyme [2].

Binding thermodynamics Transition-state stabilization Phosphoribosyl connectivity ODCase mechanism

Cross-Species ODCase Inhibition: BMP Ki Remains in Low Picomolar Range Across Archaeal and Mammalian Enzymes

BMP inhibits ODCase from the archaeon Sulfolobus solfataricus with a Ki of 0.0088 nM (8.8 pM) as measured by ChEMBL/BindingDB assays, and the co-crystal structure (PDB: 4DBE; resolution 1.789 Å) confirms an identical fully closed active-site loop conformation [1]. Against the human ODCase domain (UMPS), BMP also acts as a potent inhibitor, though the precise Ki is reported in the context of the bifunctional UMP synthase [2]. While BMP does not exhibit intrinsic species selectivity (it potently inhibits ODCase from yeast, archaea, and human), this conserved picomolar potency across evolutionarily divergent ODCase orthologs makes BMP a universal probe for inhibitor screening and a critical reference standard when benchmarking species-selective inhibitors [3].

Species selectivity ODCase inhibition Antimicrobial target Crystal structure

BMP as a Mechanistic Probe: Active-Site Contacts Reveal a Quartet of Charged Residues Unlike Any Other ODCase Ligand

The crystal structure of the yeast ODCase–BMP complex reveals specific contacts between the inhibitor and a novel quartet of charged active-site residues: Lys-59, Asp-91, Lys-93, and Asp-96, with a possible additional interaction between the pyrimidine O2 and Gln-215 [1]. Mutagenesis of Lys-59 to alanine (K59A) reduces kcat by 130-fold and increases Km by 900-fold for the natural substrate OMP, confirming that this residue network — uniquely visualized by BMP binding — is catalytically essential [2]. By contrast, the crystal structures of ODCase bound to XMP or CMP do not engage this full quartet of charged residues, as the ligands bind in a more solvent-exposed orientation that fails to close the active-site loop [3]. The BMP-bound structure thus reveals a catalytically relevant electrostatic network that is invisible in complexes with alternate nucleotide ligands, making BMP indispensable for mechanistic studies of ODCase catalysis.

Catalytic mechanism Electrostatic interactions ODCase Enzyme mechanism

Prioritized Procurement Scenarios for 6-Hydroxyuridine-5'-phosphate (BMP)


ODCase Transition-State Analog Crystallography and Cryo-EM Studies

BMP is the definitive ligand for trapping ODCase in its fully closed, catalytically relevant conformation — a structural state not recapitulated by any other nucleotide co-crystallization ligand, including XMP and CMP [1]. The 1.789–2.4 Å resolution co-crystal structures spanning yeast (1DQX), archaeal (4DBE), and human ODCase domains provide a multi-species structural framework [2]. Any structural biology program requiring the authentic transition-state conformation of ODCase must use BMP specifically; structurally similar alternatives produce open, artifactually unliganded-like states that fail to reveal the complete active-site electrostatic network [3].

High-Sensitivity ODCase Inhibitor Screening and Hit Validation

With a Ki of 8 pM against wild-type yeast ODCase, BMP serves as the reference standard for inhibitor screening assays requiring sub-nanomolar positive controls [1]. Its ~150,000-fold greater affinity compared to the non-phosphorylated nucleoside 6-hydroxyuridine (Ki = 1.2 µM) means that only the 5'-phosphate form delivers the requisite potency for low-concentration screening formats [2]. Assays using the nucleoside analog as a substitute will miss weak inhibitor hits due to insufficient dynamic range. BMP is also the benchmark for validating novel ODCase inhibitors in head-to-head Ki comparisons, as its potency exceeds that of clinical candidates like 6-azauridine 5'-phosphate by 4,500-fold [3].

Enzymology Studies of Phosphoribosyl Connectivity and Transition-State Stabilization

BMP uniquely enables quantitative dissection of the phosphoribosyl group's contribution to enzyme catalysis — a connectivity effect exceeding 2 × 10⁸ M, among the largest reported for any enzyme [1]. Direct comparison of BMP (Ki = 8 pM) with its nucleoside counterpart 6-hydroxyuridine (Ki = 1.2 µM) and with ribose 5'-phosphate (Ki = 81 µM) provides the experimental basis for computing the effective concentration of the 5'-phosphoribosyl group in transition-state stabilization (~10 kcal/mol) [2]. No alternative ODCase ligand allows this three-way thermodynamic dissection, making BMP essential for laboratories investigating catalytic proficiency and substrate binding energy contributions [3].

ODCase Mutagenesis and Catalytic Mechanism Dissection

The ~11,750-fold sensitivity of BMP's Ki to the K59A mutation, contrasted with the negligible sensitivity of 6-azauridine 5'-phosphate (~1.2-fold) and xanthosine 5'-phosphate (~1.1-fold) to analogous active-site mutations, establishes BMP as the only ligand capable of reporting on the integrity of the complete active-site charge network [1]. For laboratories conducting site-directed mutagenesis studies of ODCase residues Lys-59, Asp-91, Lys-93, Asp-96, Tyr-217, or Arg-235, BMP is the mandatory probe ligand — the Ki shift upon mutation directly quantifies each residue's contribution to transition-state binding [2].

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